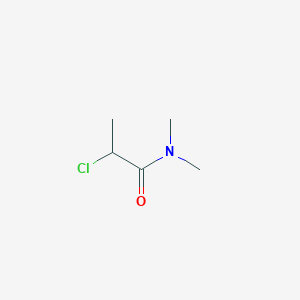

2-Chloro-N,N-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOAUKIEENWZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884469 | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-68-9 | |

| Record name | 2-Chloro-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N,n Dimethylpropanamide

Synthetic Routes to 2-Chloro-N,N-dimethylpropanamide

The synthesis of this compound can be achieved through several chemical strategies. The most common methods involve the formation of the amide bond from a suitable acyl chloride or the direct chlorination of an amide precursor.

Acylation of Dimethylamine (B145610) with 2-Chloropropionyl Chloride

The primary and most direct industrial method for synthesizing this compound is through the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism begins with the nucleophilic attack of the dimethylamine nitrogen atom on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. libretexts.org This forms a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. An excess of dimethylamine is often used to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride. libretexts.org

The reaction is typically carried out in a suitable solvent and under controlled temperature conditions to manage its exothermic nature. google.com

Reaction Scheme: CH₃CHClCOCl + 2(CH₃)₂NH → CH₃CHClCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

| Reactant | Reagent | Product | Byproduct |

| 2-Chloropropionyl Chloride | Dimethylamine | This compound | Dimethylammonium chloride |

Alternative Chlorination Strategies of N,N-dimethylpropanamide Precursors

An alternative approach to synthesizing this compound involves the direct chlorination of N,N-dimethylpropanamide. This method circumvents the need for the corresponding acyl chloride. The strategy focuses on the selective chlorination at the α-carbon of the propanamide backbone.

This transformation can be achieved using various chlorinating agents under specific reaction conditions. For instance, processes for the chlorination of analogous amine-containing precursors, such as N,N-dimethyl allylamine, have been developed using dry hydrogen chloride followed by chlorine gas in a non-polar organic solvent. google.com Such methods aim to improve yield and purity while minimizing side reactions. google.com The selection of the chlorinating agent and reaction parameters like temperature and solvent is crucial to ensure the desired regioselectivity and to prevent over-chlorination.

Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the α-carbon, which makes it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Carbon

The chlorine atom in this compound is a good leaving group, making the α-carbon an electrophilic center. This facilitates nucleophilic substitution reactions, where various nucleophiles can displace the chloride ion. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile.

A key example of the reactivity of this compound is its reaction with 1-naphthol (B170400) to form N,N-dimethyl-2-(1-naphthalenyloxy)propanamide. In this reaction, the naphthoxide ion, generated from 1-naphthol by a suitable base, acts as the nucleophile.

The reaction proceeds by the nucleophilic attack of the oxygen atom of the naphthoxide on the α-carbon of this compound, leading to the displacement of the chloride ion and the formation of an ether linkage. The synthesis of a similar compound, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is achieved by reacting the corresponding hydroxyl precursor with sodium hydride and 1-fluoronaphthalene, highlighting a related nucleophilic aromatic substitution pathway for creating similar ether linkages. chemicalbook.com

Reaction Participants:

| Electrophile | Nucleophile (precursor) | Product |

| This compound | 1-Naphthol | N,N-dimethyl-2-(1-naphthalenyloxy)propanamide |

The electrophilic nature of the α-carbon in this compound allows for reactions with a wide array of nucleophiles, making it a versatile building block in organic synthesis. cymitquimica.com The outcomes of these reactions are dependent on the nature of the nucleophile and the reaction conditions.

Examples of nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines can lead to the formation of α-amino amides. For instance, reactions with benzylamines have been studied with similar α-chloroacetanilides.

Thiolates: Sulfur nucleophiles, such as thiolates, can displace the chloride to form thioethers.

Azides: The use of azide (B81097) ions as nucleophiles results in the formation of α-azido amides, which are precursors to α-amino acids.

Cyanides: Reaction with cyanide ions provides a route to α-cyano amides.

The reactivity follows the general principles of nucleophilic substitution, where the strength of the nucleophile and the stability of the leaving group are key determining factors. nih.gov

Mechanistic Pathways of Substitution Reactions

The substitution of the chlorine atom in this compound can follow several mechanistic pathways, primarily influenced by the nature of the nucleophile, solvent, and reaction conditions. These pathways are broadly categorized as associative (A), dissociative (D), and interchange (I) mechanisms. libretexts.org

Associative (A) Mechanism: This pathway involves the formation of a higher coordination number intermediate. A new bond with the incoming nucleophile is formed before the bond to the leaving group (chloride) is broken. libretexts.org This mechanism is more common for square planar complexes but can be a possibility for tetrahedral carbons under specific conditions. libretexts.org

Dissociative (D) Mechanism: In this pathway, the leaving group departs in the first step, generating a carbocation intermediate. This intermediate then rapidly reacts with the incoming nucleophile. libretexts.org The rate of this reaction is primarily dependent on the stability of the carbocation.

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming nucleophile is forming at the same time as the bond to the leaving group is breaking. There is no distinct intermediate formed. kccollege.ac.in The interchange mechanism can be further classified as associative-interchange (Ia) or dissociative-interchange (Id), depending on the degree of bond formation versus bond breaking in the transition state. libretexts.org

The specific pathway for this compound will be influenced by factors such as the strength of the incoming nucleophile and the polarity of the solvent. For instance, a strong nucleophile and a less polar solvent might favor a more associative character, while a weaker nucleophile and a polar, ionizing solvent could promote a dissociative pathway. The study of reaction kinetics and stereochemical outcomes is crucial for elucidating the precise mechanism in a given transformation. rsc.org

Reactions Involving the Amide Moiety

The amide functional group in this compound is also a site of significant reactivity, enabling a range of chemical transformations.

Amidation Reactions and Derivatives

The amide group of this compound can be involved in further amidation reactions, leading to the synthesis of various derivatives. While direct amidation of the existing amide is not typical, the "amide" character can be modified through reactions that cleave and reform C-N bonds. For instance, reactions involving the cleavage of the C-N bond can be followed by the introduction of a new amine, effectively resulting in a new amide product. bohrium.com

The synthesis of amide derivatives can also be achieved by utilizing the reactivity of the chloro-substituent. Nucleophilic substitution at the α-carbon can introduce functionalities that can then be transformed into or react with other amide groups. The reactivity of related chloro-triazine compounds, where electron-withdrawing or -donating groups significantly influence their reactivity in condensation reactions, provides insight into the electronic effects that can govern such transformations. units.it

| Starting Material | Reagent | Product | Reaction Type |

| Carboxylic Acids | Amines | Amides | Direct Amidation bohrium.com |

| Acyl Chlorides | Amines | Amides | Schotten-Bauman type reaction bohrium.com |

| Tertiary Amines | Acyl Chlorides | Amides | Iodine-catalyzed C-N bond cleavage and amidation organic-chemistry.org |

Oxidative Methylenation for N,N'-Methylenebisamide Synthesis

Cleavage of C-N Bonds in Related N,N-Dimethylamides

The cleavage of the carbon-nitrogen (C-N) bond in N,N-dimethylamides is a significant transformation that can lead to the formation of new chemical bonds and functional groups. organic-chemistry.orgresearchgate.net This cleavage can be achieved through various methods, including oxidative and reductive pathways. organic-chemistry.orgresearchgate.net

For instance, iodine has been shown to catalyze the amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage. organic-chemistry.org In other systems, transition-metal-free single-electron transfer reactions have been developed for the cleavage of C-N σ bonds in N-acylazetidines. nih.gov The cleavage of C-N bonds in N-alkylamines can be challenging due to competitive reactions, but methods using single-atom catalysts have shown promise in promoting this transformation. researchgate.net The study of C-N bond cleavage in molecules like 1-dimethylaminobut-2-yne catalyzed by metal clusters also provides insights into the mechanisms of such reactions, which can involve hydrogen-atom shifts and migration of the NMe₂ group.

Radical Reactions and Processes

This compound can also participate in radical reactions, which offer unique pathways for the formation of complex cyclic structures.

Radical Cyclization for Indolone Synthesis

While a direct example of this compound being used for indolone synthesis via radical cyclization was not found in the provided search results, the principles of radical cyclization can be applied. Radical reactions often involve the generation of a radical species, which then adds intramolecularly to an unsaturated bond, such as an alkene or an aromatic ring, to form a cyclic product.

A related example is the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives to synthesize various heterocycles, including indoles. nih.govresearchgate.netcapes.gov.br Although this specific reaction is metal-catalyzed and may not be strictly a radical chain process, it demonstrates the formation of an indole (B1671886) ring system from a chloro-substituted precursor. The selectivity of these intramolecular transformations can be controlled by the choice of ligand. nih.gov The synthesis of indazoles via N-N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines also illustrates a cyclization strategy to form nitrogen-containing heterocycles. organic-chemistry.org

Radical/Radical Cross-Coupling Mechanisms

The chemical compound this compound is a member of the α-haloamide class of molecules. These molecules, particularly α-chloro amides, can serve as precursors to α-acetyl radicals. These radicals can then participate in tin-free, photoredox-catalysed intermolecular α-alkylation reactions with various olefins, proceeding exclusively in an anti-Markovnikov manner. This process is a form of reductive atom transfer radical addition (ATRA). rsc.org

The generation of radical species from α-haloamides can be achieved through several methods, including the use of radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov The latter has gained significant interest as it facilitates a range of transformations under mild conditions. rsc.org The process often involves a single electron transfer (SET) from a photocatalyst to the α-chloro amide, leading to the homolytic cleavage of the carbon-chlorine bond and the formation of the corresponding carbon-centered radical. rsc.orgnih.gov

Visible light photoredox catalysis provides an environmentally friendly alternative to classical radical chemistry methods that often rely on toxic or hazardous reagents like organostannanes. rsc.orgnih.gov Depending on the photocatalyst used, either clean dehalogenation or effective alkylation can be achieved. The alkylation reaction is compatible with a broad spectrum of amides and olefins, yielding the corresponding products in good to excellent yields with exclusive anti-Markovnikov selectivity. rsc.org

In the context of radical cyclizations, α-chloro amides have been shown to be effective precursors. For instance, the visible light-mediated 5-endo-trig cyclization of α-chloroenamides leads to the synthesis of valuable substituted γ-lactams. nih.gov Interestingly, in some 5-endo radical cyclizations, chlorides have been observed to be better radical precursors than iodides. This has been attributed to the avoidance of a competing ionic chain reaction that leads to reductive deiodination, a side reaction not available to chlorides. researchgate.net

Electrophilic Amination Reactions

Electrophilic amination is a fundamental process that forms a carbon-nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org This method is crucial for the synthesis of α-amino amides, which are important building blocks in medicinal chemistry and materials science. nih.gov

One approach to the α-amination of amides involves rendering the α-position electrophilic through a mild umpolung transformation. This allows a broad range of nitrogen nucleophiles to be used for the synthesis of α-functionalized amides. nih.govacs.org For instance, upon activation with triflic anhydride (B1165640) and a base, amides can be converted to a highly versatile keteniminium species, which can then be captured by nucleophiles like alkylazides. nih.gov

The direct α-amination of amides can also be achieved using sulfonamide sodium salts. This transformation is efficient for tosylamides with various substituents on the nitrogen atom, including primary and secondary alkyl, aromatic, and benzylic residues. nih.gov

Electrophilic Nitrogen Intermediates in Related Amidation

In amidation reactions, electrophilic nitrogen intermediates play a crucial role. N-chloroamides, for example, can be generated from the corresponding amides through N-chlorination. researchgate.netnih.govcdnsciencepub.com These compounds can act as a source of electrophilic nitrogen. researchgate.net The reactions of N-chloroamides are complex and can proceed through free radical chain reactions. journals.co.za

The formation of N-chloroamides from the reaction of chlorine with amides is influenced by the substituents on the amide nitrogen and the N-carbonyl carbon. Electron-donating groups tend to decrease the second-order rate constants for these reactions. nih.gov Hypochlorite is a dominant species in the reaction of chlorine with amides to form N-chloramides. nih.gov

In some cases, electrophilic nitrogen intermediates can be generated in situ. For example, under acidic conditions, N-tosyloxycarbamate derivatives can undergo Boc-deprotection to generate an electrophilic nitrogen source. This can then trigger a dearomatizing amination of phenols and naphthols through nucleophilic attack of a pendant arene, leading to the formation of spirocyclic pyrrolidines. bris.ac.uk

The table below summarizes some electrophilic amination approaches for amides.

| Reagent/Catalyst System | Amide Substrate | Product Type | Reference |

| Triflic anhydride, base, alkylazides | General amides | α-Amino amides | nih.gov |

| Sulfonamide sodium salts | Tosylamides | α-Amino amides | nih.gov |

| N-tosyloxycarbamates, acid | Phenol/naphthol-substituted amides | Spirocyclic pyrrolidines | bris.ac.uk |

Derivatization Strategies of this compound and its Analogues

Facile Derivatization Approaches

The α-chloroamide functionality serves as a versatile platform for numerous chemical transformations. nih.gov The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the α-position. nih.govnih.gov For example, the chloride can be readily displaced in SN2 reactions to afford α-amino and α-oxyamides with inversion of stereochemistry. nih.gov

Furthermore, α-chloroamides can be synthesized through the α-halogenation of the corresponding amides. This can be achieved with high chemoselectivity, even in the presence of other carbonyl derivatives like esters or ketones. nih.gov This allows for the late-stage introduction of the chloro-substituent, facilitating diverse derivatization strategies.

Modification of Amide Residues

The amide group itself can be modified to create a variety of derivatives. libretexts.orgsavemyexams.comlibretexts.org One common transformation is the reduction of the amide to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). nih.govsavemyexams.comlibretexts.org This reaction proceeds by converting the carbonyl oxygen into a leaving group, ultimately yielding the corresponding amine. libretexts.orglibretexts.org For instance, an α-chloroamide can be reduced to a chiral α-methyl amine with minimal loss of enantioselectivity. nih.gov

Another modification involves the hydrolysis of the amide to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.orgsavemyexams.comlibretexts.org Treatment of α-chloroamides with sulfuric acid can cleanly afford the corresponding α-chlorocarboxylic acid without erosion of enantioselectivity. nih.gov

The table below outlines some common modifications of the amide residue.

| Reagent | Product | Reference |

| Lithium aluminum hydride (LiAlH4) | Amine | nih.govsavemyexams.comlibretexts.org |

| Sulfuric acid | Carboxylic acid | nih.gov |

| Thionyl chloride (SOCl2) (for primary amides) | Nitrile | libretexts.orglibretexts.org |

Synthesis of Spirocycloalkanoindolines via Phase-Transfer Attack

A specific application of this compound and its analogues is in the synthesis of complex heterocyclic structures like spirocycloalkanoindolines. rsc.org This can be achieved through a phase-transfer catalyzed reaction. Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., aqueous and organic). youtube.comyoutube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. youtube.comyoutube.com

In the synthesis of 2′-substituted 1′-(2-dimethylcarbamoylethyl)-3′-spirocycloalkanoindolines, 3-chloro-N,N-dimethylpropanamide reacts with indolines via a phase-transfer attack. rsc.org This demonstrates the utility of α-chloroamides as alkylating agents in the construction of complex molecular architectures under phase-transfer conditions.

Development of Analogues for Structure-Activity Relationship (SAR) Studies

The development of analogues of this compound is primarily driven by the pursuit of enhanced biological activity, particularly in the context of herbicides. As a member of the chloroacetamide class of herbicides, its core structure presents multiple opportunities for chemical modification to explore the structure-activity relationships (SAR). These studies are crucial for optimizing potency, selectivity, and other desirable properties of herbicidal compounds. The primary focus of these modifications is typically on the N,N-dimethylamino and the chloropropionyl moieties of the molecule.

The synthesis of analogues generally involves the reaction of chloroacetyl chloride with various amines. ekb.eg This straightforward acylation reaction allows for the introduction of a wide range of substituents on the nitrogen atom, enabling a systematic investigation of the impact of these changes on the compound's herbicidal activity.

Research into the SAR of chloroacetamides has demonstrated that the nature of the substituents on the nitrogen atom significantly influences their biological activity. researchgate.netresearchgate.net While specific data on a broad library of this compound analogues is not extensively available in publicly accessible literature, the principles of SAR for the broader class of chloroacetamide herbicides can be applied. For instance, studies on other N,N-disubstituted chloroacetamides have shown that variations in the alkyl or aryl groups attached to the nitrogen can lead to substantial differences in herbicidal efficacy. ekb.egekb.eg

In a representative study on N-substituted-2-chloroacetamides, a series of analogues were synthesized and their herbicidal activities were evaluated against different weed species. The general synthetic route involves the reaction of an appropriate amine with chloroacetyl chloride.

A hypothetical SAR study for analogues of this compound could involve the systematic replacement of the methyl groups on the nitrogen atom with other alkyl or aryl substituents. The resulting compounds would then be tested for their herbicidal activity to determine the effect of these structural modifications.

For instance, a series of N-substituted-2-chloropropanamide analogues could be synthesized and their herbicidal activity assessed. The following table illustrates a hypothetical set of such analogues and their potential herbicidal activity, based on the general principles of SAR for chloroacetamides.

Table 1: Hypothetical Herbicidal Activity of 2-Chloro-N,N-disubstituted-propanamide Analogues

| Compound ID | R1 | R2 | Herbicidal Activity (% Inhibition at a given concentration) |

| 1 | CH₃ | CH₃ | Baseline |

| 2 | CH₂CH₃ | CH₂CH₃ | Potentially Higher |

| 3 | CH(CH₃)₂ | CH(CH₃)₂ | Potentially Lower |

| 4 | Phenyl | CH₃ | Variable |

| 5 | 4-Chlorophenyl | CH₃ | Potentially Higher |

In this hypothetical scenario, modifying the N,N-dimethyl groups to N,N-diethyl groups (Compound 2) might lead to an increase in herbicidal activity due to altered lipophilicity and binding affinity to the target site. Conversely, introducing bulkier isopropyl groups (Compound 3) could result in decreased activity due to steric hindrance. The introduction of an aromatic ring (Compound 4) and a substituted aromatic ring (Compound 5) would allow for the exploration of electronic and steric effects on activity.

The synthesis of such analogues would typically follow a straightforward nucleophilic acyl substitution reaction as depicted in the scheme below:

Scheme 1: General Synthesis of 2-Chloro-N,N-disubstituted-propanamide Analogues

2-Chloropropionyl chloride reacts with a secondary amine to yield the corresponding N,N-disubstituted-2-chloropropanamide.

Further research and detailed experimental data from such SAR studies would be essential to precisely quantify the impact of these structural modifications on the herbicidal potency of this compound analogues.

Computational and Theoretical Chemistry of 2 Chloro N,n Dimethylpropanamide

Quantum Chemical Investigations

Quantum chemical investigations provide a powerful lens through which to understand the intrinsic properties of a molecule at the electronic level. For a molecule like 2-Chloro-N,N-dimethylpropanamide, these methods can predict its geometry, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in determining the optimized geometry of this compound, including key bond lengths, bond angles, and dihedral angles.

These calculations would likely be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of the electron distribution. The resulting structural parameters would offer insights into the steric and electronic effects of the chloro, methyl, and dimethylamino groups on the propanamide backbone.

Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-C(Cl) Bond Length | ~1.53 Å |

| O=C-N Bond Angle | ~121° |

| C-C(Cl)-C(=O) Bond Angle | ~110° |

| C-N-C(H3) Bond Angles | ~118° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are not from actual published research on this specific molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the amide group, specifically involving the lone pair of the nitrogen atom and the pi-system of the carbonyl group, as well as potentially the lone pairs on the chlorine atom. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. An analysis of the HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the case of this compound, the MESP analysis would be expected to show a region of negative potential (typically colored red or orange) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and potentially near the chlorine atom, highlighting sites for nucleophilic interaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule. These methods are useful for identifying core electrons, valence electrons, bonding pairs, and lone pairs in a chemically intuitive manner.

For this compound, an ELF and LOL analysis would clearly delineate the core electron shells of the carbon, nitrogen, oxygen, and chlorine atoms. It would also visualize the covalent bonds as regions of high electron localization between the respective atoms. Furthermore, distinct basins of electron localization corresponding to the lone pairs on the oxygen and chlorine atoms, as well as the nitrogen atom of the amide group, would be expected.

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions within and between molecules. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions.

An intramolecular RDG analysis of this compound could reveal weak van der Waals interactions between different parts of the molecule, contributing to its conformational preferences. The color-coded RDG isosurfaces would provide a visual representation of these subtle but important interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis can quantify charge transfer, hyperconjugative interactions, and delocalization of electron density.

For this compound, NBO analysis would provide the natural atomic charges on each atom, offering a more quantitative measure of the charge distribution than MESP. It would also reveal the nature of the hybrid orbitals involved in bonding. A key aspect of the NBO analysis would be the investigation of hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the nitrogen atom into the antibonding π* orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. Similarly, interactions involving the chlorine atom's lone pairs and adjacent sigma orbitals could be quantified.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N | π(C=O) | High (indicative of strong amide resonance) |

| LP(1) Cl | σ(C-C) | Moderate (hyperconjugative interaction) |

| σ(C-H) | σ*(C-Cl) | Low (weak hyperconjugation) |

Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. The stabilization energy E(2) quantifies the strength of the delocalization interaction. These are hypothetical values for illustrative purposes.*

Conformational Analysis of Related Amide Fragments

Conformational analysis of amides is crucial for understanding their reactivity and interactions. The rotation around the C-N amide bond is hindered due to its partial double bond character, leading to distinct cis and trans isomers. Further complexity arises from rotation around other single bonds within the molecule.

A similar analysis for this compound would involve mapping the potential energy surface as a function of the dihedral angles, particularly the Cl-Cα-C(O)-N angle. This would reveal the most stable conformations and the energy barriers between them. The relative populations of these conformers can be estimated from their calculated Gibbs free energies. For instance, in related N,N-diaryl amides, the conformational preferences are influenced by the electronic properties of the aromatic rings, where the more π-electron-rich group tends to occupy the trans position relative to the amide oxygen. nih.gov

Table 1: Calculated Relative Energies of N,N-dimethyl-α-fluoropropionamide Rotamers Data from a study on a related compound to illustrate the concept.

| Rotamer | Dihedral Angle (F-Cα-C=O) | Relative Energy (kcal/mol) |

| cis | 0° | 2.1 |

| gauche (average) | ~120° | 0.0 |

Source: Adapted from data on N,N-dimethyl-α-fluoropropionamide. rsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to investigate the properties of this compound at an atomic level.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure for this compound is not available to perform this analysis directly, studies on similar molecules like 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide demonstrate the utility of this technique. rsc.orgacs.org

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-chloro-N-(4-methoxyphenyl)acetamide Data from a study on a related compound to illustrate the concept.

| Interaction Type | Contribution to Surface Area (%) |

| C···H/H···C | 33.4 |

| O···H/H···O | 19.5 |

| Cl···H/H···Cl | 20.0 |

Source: Adapted from data on 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding affinity and mode of action of a ligand with a protein target.

While no specific docking studies on this compound have been reported, research on structurally related compounds provides a framework for how such an analysis would be conducted. For example, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been docked against α-glucosidase and α-amylase to investigate their antidiabetic potential. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. researchgate.net Similarly, other amide derivatives have been studied as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a relevant biological target. The results would be a series of binding poses ranked by a scoring function, indicating the most likely binding mode and affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. An MD simulation of this compound, either in a solvent or interacting with a biological molecule, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions.

For instance, MD simulations have been used to validate the stability of docked ligand-protein complexes, such as for derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide with α-glucosidase and α-amylase. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time can suggest the stability of the ligand in the binding site. researchgate.net MD simulations are also instrumental in understanding the dynamics of guest molecules within crystalline hosts. researchgate.net

Theoretical Studies of Tautomerization

Tautomerization is a form of isomerization involving the migration of a proton and the shifting of a double bond. Amides can theoretically exist in equilibrium with their tautomeric imidic acid (or enol) form.

Computational methods, particularly DFT, are well-suited to study the thermodynamics of tautomeric equilibria. nih.govresearchgate.net By calculating the Gibbs free energies of the amide and its corresponding imidic acid tautomer, the equilibrium constant (K_T) and the relative populations of the two forms can be predicted. For most simple amides, the amide form is significantly more stable than the imidic acid form.

A theoretical study on 1-benzamidoisoquinoline derivatives showed that the equilibrium could be influenced by substituents, but the amide form generally predominated. nih.gov For this compound, a computational study would involve optimizing the geometries of both the amide and the imidic acid tautomers and calculating their relative energies to determine the favorability of tautomerization. Given the general stability of the amide functional group, it is expected that the amide form of this compound would be overwhelmingly favored.

Spectroscopic Property Prediction and Characterization

Computational chemistry can predict spectroscopic properties, such as infrared (IR) and Raman spectra, which can then be compared with experimental data for structural confirmation.

DFT calculations are commonly used to predict the vibrational frequencies of molecules. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For amides, the most characteristic IR bands are the amide I (primarily C=O stretch), amide II (a mix of N-H in-plane bend and C-N stretch), and amide III bands. acs.org Since this compound is a tertiary amide (lacking an N-H bond), its spectrum would be simpler, with the amide I band being the most prominent feature related to the amide group.

Computational studies on N-methylacetamide have shown how different components and resonance structures contribute to the amide I, II, and III bands. acs.org A similar theoretical investigation of this compound would predict the wavenumbers and intensities of its characteristic vibrational modes, aiding in the interpretation of its experimental IR and Raman spectra.

Raman Spectrum Analysis

No specific computational data on the Raman spectrum of this compound could be located. A theoretical Raman analysis would typically involve the calculation of vibrational frequencies and their corresponding Raman intensities. This would allow for the assignment of specific molecular vibrations, such as C-Cl stretching, C=O stretching, C-N stretching, and various bending and torsional modes, to the predicted peaks in the Raman spectrum.

UV-Visible Spectroscopy Predictions

There is no available research detailing the theoretical prediction of the UV-Visible spectrum for this compound. A computational study in this area would generally use methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and oscillator strengths. These calculations would predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of the amide chromophore.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

2-Chloro-N,N-dimethylpropanamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a reactive chlorine atom and an amide group, allows for a variety of chemical transformations, making it a versatile tool for chemists.

Synthesis of Pharmaceuticals

This compound is utilized as an intermediate in the preparation of active pharmaceutical ingredients (APIs). nih.gov Its role is often to introduce a specific chemical moiety into a larger molecule, contributing to the final structure and biological activity of the drug. For instance, related chloro-amide structures are key intermediates in the synthesis of compounds that can be further transformed into synthetically viable APIs. nih.gov The development of new synthetic routes involving such intermediates is a continuous focus of pharmaceutical research. nih.govnih.gov

Synthesis of Agrochemicals

In the field of agrochemicals, this compound and its derivatives are important intermediates. google.com They are used in the production of various pesticides, including insecticides. google.com The specific structure of these intermediates is crucial for the efficacy of the final agrochemical product. For example, 2,3-dichloro-N,N-dimethyl propylamine, a related compound, is a key intermediate for nereistoxin (B154731) insecticides like cartap (B107815) and bensultap. google.com

Intermediate in Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry. This compound and its analogs serve as precursors in the synthesis of various heterocyclic systems.

Pyrimido[4,5-b]indoles are a class of tricyclic compounds known for their wide range of pharmacological activities, including anticancer and antiviral properties. mssm.edu The synthesis of these derivatives can involve multiple approaches, such as palladium catalysis and multicomponent reactions. mssm.edumdpi.com These synthetic strategies often rely on versatile building blocks to construct the complex ring system. mssm.eduresearchgate.net Research has shown that pyrimido[4,5-b]indole derivatives have potential applications in treating inflammatory and immunoregulatory disorders. google.com

Pyrrolo[3,2-d]pyrimidines are another class of fused heterocyclic compounds with significant biological properties. nih.gov The synthesis of these derivatives can be achieved through various methods, including the cyclization of pyrimidine (B1678525) rings onto a pyrrole (B145914) core. researchgate.net One-pot, three-component reactions have been developed for the efficient synthesis of these compounds. researchgate.net These methods often utilize readily available starting materials to construct the desired heterocyclic scaffold. nih.govresearchgate.net

Benzothiophene and its derivatives represent an important class of heterocyclic compounds with diverse applications, particularly in medicinal chemistry. nih.gov The synthesis of these compounds can be achieved through various methods, including cyclization techniques and transition metal-catalyzed reactions. nih.gov These derivatives have shown a broad spectrum of pharmacological activities. nih.gov

Role as a Solvent and Reagent in Laboratory Applications

As a polar aprotic solvent, this compound exhibits solubility characteristics that could be advantageous in specific reaction environments. However, its primary value in laboratory applications lies in its reactivity as a chemical intermediate.

Involvement in C-N Cross-Coupling Amidation

The development of carbon-nitrogen (C-N) bond-forming reactions is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. rsc.orgresearchgate.net These reactions typically involve the coupling of an amine with an aryl, vinyl, or heteroaryl halide or pseudohalide. rsc.orgscbt.com While direct examples involving this compound are not extensively documented, the reactivity of similar α-chloro amides suggests its potential as a substrate in such transformations. berkeley.edu

In a typical palladium-catalyzed amidation, the catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. syr.edu In the case of this compound, this would involve the insertion of palladium into the C-Cl bond. Subsequent steps involve the coordination of the amine nucleophile to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination event that forms the new C-N bond and regenerates the active palladium(0) catalyst. syr.edu

The choice of ligand is crucial for the success of these coupling reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. syr.edu The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency and selectivity of the amidation process. researchgate.net Given the structural motifs present in this compound, it is plausible that it could participate in such palladium-catalyzed C-N cross-coupling reactions, serving as a building block for the synthesis of more complex amide-containing molecules. The successful application of this methodology would depend on the careful optimization of reaction parameters to favor the desired coupling over potential side reactions.

Table 1: Key Components in a Hypothetical Palladium-Catalyzed C-N Cross-Coupling Amidation with this compound

| Component | Potential Role | Examples from Literature (General Amidation) |

| Palladium Precursor | Forms the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ berkeley.edu |

| Ligand | Stabilizes the palladium catalyst and facilitates the reaction | BINAP, Xantphos, Buchwald-type biaryl phosphines berkeley.edusyr.edu |

| Base | Deprotonates the amine nucleophile | NaOt-Bu, K₃PO₄, Cs₂CO₃ researchgate.net |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF berkeley.edu |

| Amine Nucleophile | The nitrogen source for the new C-N bond | Primary and secondary amines |

Oxidative Methylenation Processes

Oxidative functionalization reactions that target otherwise inert C-H bonds represent a frontier in synthetic organic chemistry. rsc.orgnih.gov The N,N-dimethylamido group, while generally stable, can undergo oxidative activation at the methyl groups under specific conditions. This reactivity opens up avenues for what can be described as oxidative methylenation processes, where the N-methyl groups are transformed into reactive intermediates.

While specific studies on the oxidative methylenation of this compound are not prominent in the literature, research on the oxidative C-H functionalization of N,N-dimethylamides provides a basis for understanding its potential reactivity. researchgate.net These reactions often proceed through radical pathways, where a hydrogen atom is abstracted from one of the N-methyl groups to form a carbon-centered radical. This radical can then engage in a variety of coupling reactions.

Given the structure of this compound, it is conceivable that it could participate in such oxidative processes. The presence of the chloro-substituted stereocenter adds a layer of complexity and potential for further synthetic diversification. The selective oxidative functionalization of the N-methyl groups in the presence of the α-chloro substituent would be a key challenge to overcome for this to be a synthetically useful transformation.

Contribution to Functional Materials

The unique combination of a halogen and an amide functional group in this compound suggests its potential utility as a precursor or building block in the synthesis of advanced functional materials.

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) of Thin Films (e.g., Chromium Oxide)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for the deposition of high-quality thin films of a wide range of materials, including metal oxides. elettrorava.comuh.edu The process involves the transport of volatile metal-organic precursor molecules in the gas phase to a heated substrate, where they decompose to form the desired film. elettrorava.comuh.edu The properties of the resulting film are highly dependent on the chemical and physical characteristics of the precursor. rsc.org

While there is no direct evidence in the literature of this compound being used as a precursor for the MOCVD of chromium oxide, we can speculate on its potential role based on the general principles of precursor design. A suitable MOCVD precursor should exhibit good volatility, thermal stability to allow for controlled transport to the substrate, and clean decomposition at the desired deposition temperature to yield a pure film. rsc.orgwikipedia.org

In the context of chromium oxide (Cr₂O₃) deposition, precursors typically consist of a central chromium atom coordinated by organic ligands. researchgate.net While β-diketonates are common ligands for metal oxide MOCVD precursors, there is ongoing research into new ligand systems to fine-tune the precursor properties. uh.edursc.org It is conceivable that a molecule like this compound could be modified to act as a ligand for a chromium center. The amide functionality, specifically the oxygen and nitrogen atoms, could potentially coordinate to the metal. The presence of the chloro-substituent could influence the volatility and decomposition characteristics of the resulting metal-organic complex.

Alternatively, the N,N-dimethylamide moiety itself could be part of a larger ligand structure designed to encapsulate a chromium ion. The design of such a precursor would need to balance the need for volatility with the requirement for clean decomposition, minimizing the incorporation of carbon and chlorine impurities into the chromium oxide film.

Table 2: General Requirements for MOCVD Precursors and Hypothetical Considerations for a this compound-based Precursor

| Requirement | General Principle | Hypothetical Consideration for a Cr Precursor with a Ligand Derived from this compound |

| Volatility | Precursor must be easily transported in the gas phase. | The molecular weight and polarity of the complex would need to be optimized. The chloro-substituent might increase volatility. |

| Thermal Stability | Precursor should not decompose during transport to the substrate. | The strength of the chromium-ligand bonds would be critical. |

| Clean Decomposition | Precursor should decompose on the substrate to give the pure metal oxide with minimal impurities. | The decomposition pathway would need to be studied to avoid the incorporation of carbon, nitrogen, and chlorine into the film. |

| Reactivity | Should react selectively on the substrate surface. | The reactivity of the precursor with co-reactants (e.g., an oxygen source) would need to be controlled. |

Biological and Biomedical Research Applications of 2 Chloro N,n Dimethylpropanamide Derivatives

Pharmacological and Medicinal Chemistry Applications

The structural framework provided by 2-Chloro-N,N-dimethylpropanamide is a valuable starting point for the creation of novel compounds with therapeutic potential. Its reactivity allows for modifications that can lead to the development of potent and selective inhibitors of various enzymes, making it a compound of interest in the field of drug discovery.

Role in Drug Development and Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly noted in the development of compounds targeting a range of diseases. For instance, it has been instrumental in the synthesis of thiazole (B1198619) derivatives that exhibit significant antibacterial properties. Furthermore, the related compound, 2-Chloro-N,N-dimethylpropylamine hydrochloride, is used in creating analogues of lipophilic chalcones with antitubercular activity. atompharma.co.in The ability to readily undergo substitution reactions makes this compound a versatile building block for medicinal chemists to explore new therapeutic avenues.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied for their ability to inhibit specific enzymes that play critical roles in various disease pathways. This targeted inhibition is a cornerstone of modern drug development.

Focused library development has led to the creation of indole-based inhibitors of dynamin I GTPase, a key enzyme involved in endocytosis. researchgate.netnih.gov Starting with the treatment of indoles with reagents like 2-chloro-N,N-dimethylethanamine or 3-chloro-N,N-dimethylpropanamine, researchers have synthesized a series of compounds, termed "dynoles". researchgate.net One such derivative, 2-cyano-3-(1-(2-(dimethylamino)ethyl)-1H-indol-3-yl)-N-octylacrylamide, demonstrated a potent inhibition of dynamin I with an IC50 value of 1.3 ± 0.3 μM. researchgate.net Further development led to even more potent inhibitors, with one compound showing an IC50 of 0.56 μM for dynamin I and exhibiting a 4.4-fold selectivity for dynamin I over dynamin II. nih.gov These findings underscore the importance of the N-alkyl-N(CH3)2 moiety, derived from precursors like this compound, for dynamin inhibition. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. rsc.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. rsc.org A series of novel piperazinylquinoxaline-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov These compounds were developed based on the pharmacophoric features of known type-II VEGFR-2 inhibitors. nih.gov Several of these new derivatives demonstrated the ability to inhibit VEGFR-2 at sub-micromolar concentrations, with IC50 values ranging from 0.192 to 0.602 µM. nih.gov The most potent of these, compound 11, exhibited an IC50 of 0.192 µM. nih.gov This research highlights the potential of using scaffolds that can be synthesized from precursors related to this compound to develop effective anti-cancer agents.

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the synthesis of dTMP, a necessary component for DNA replication. nih.gov Inhibition of either of these enzymes can lead to "thymineless death" in rapidly dividing cells, making them attractive targets for anticancer drugs. nih.gov Researchers have designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives as dual inhibitors of both human TS and DHFR. nih.gov One classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, proved to be a potent dual inhibitor with an IC50 of 90 nM for human TS and 420 nM for human DHFR. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) antifolates also yielded a potent dual inhibitor of human TS and DHFR with IC50 values of 40 nM and 20 nM, respectively. ebi.ac.uk These studies demonstrate the utility of complex heterocyclic systems, which can be constructed using various chemical intermediates, in targeting multiple cancer-related enzymes simultaneously.

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including the protozoan parasite Leishmania, which is responsible for the disease leishmaniasis. acs.orgnih.gov NMT has been validated as a promising drug target against this neglected tropical disease. acs.orgnih.gov A comprehensive structure-activity relationship (SAR) study of a thienopyrimidine series identified potent inhibitors of Leishmania NMT. acs.org While direct synthesis using 2-chloro displacement was not always feasible for all analogues due to the nature of the amine reagents, the study successfully identified inhibitors with on-target activity within the parasites. acs.org The development of these inhibitors showcases the ongoing effort to find novel chemotherapeutics for leishmaniasis by targeting essential parasite enzymes.

Compound Information Table

| Compound Name |

| This compound |

| 2-Chloro-N,N-dimethylpropylamine hydrochloride |

| 2-cyano-3-(1-(2-(dimethylamino)ethyl)-1H-indol-3-yl)-N-octylacrylamide |

| N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid |

Anticancer Research

Derivatives of 2-chloroacetamide (B119443), the parent class of this compound, have emerged as a significant area of interest in the design of novel anticancer agents. Research has demonstrated that incorporating the chloroacetamide moiety into various heterocyclic scaffolds can yield compounds with potent cytotoxic activity against several cancer cell lines.

A notable study focused on the synthesis of 2-chloroacetamides bearing thiazole scaffolds. These compounds exhibited significant cytotoxic effects against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govgoogle.com In contrast, their 2,2-dichloroacetamide (B146582) counterparts showed minimal activity, highlighting the importance of the specific chemical structure for bioactivity. nih.gov The proposed mechanism for the anticancer effects of these 2-chloroacetamide derivatives involves their ability to form inhibitory conjugates with glutathione (B108866), thereby affecting the activity of Glutathione S-transferase (GST), an enzyme often implicated in drug resistance. nih.gov

Another class of derivatives, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, has also been investigated for its anticancer potential. nih.gov These hybrid molecules, which combine a thiazolidinone ring with a fragment derived from Ciminalum (a known antimicrobial agent), have shown significant cytotoxic effects on tumor cells. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is essential for the observed anticancer activity. nih.gov The nature of the substituent at the N3 position of the thiazolidinone ring also plays a crucial role, with derivatives bearing carboxylic acid residues or a p-hydroxyphenyl group demonstrating the highest efficacy. nih.gov

Furthermore, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a 1,4-naphthoquinone (B94277) derivative, has shown significant anti-tumor activity against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC50 values in the low micromolar range. nih.gov This compound was found to induce cell cycle arrest and apoptosis in prostate cancer cells, suggesting its potential for further preclinical evaluation. nih.gov

Table 1: Cytotoxic Activity of Selected 2-Chloroacetamide Derivatives This table is interactive. Users can sort data by clicking on the headers.

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia) | Significant cytotoxicity | nih.govgoogle.com |

| 2-Chloroacetamides with thiazole scaffold | MDA-MB-231 (Breast cancer) | Significant cytotoxicity | nih.govgoogle.com |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Various tumor cells | Significant cytotoxicity | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate cancer) | IC50 = 2.5 µM | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate cancer) | IC50 = 2.5 µM | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate cancer) | IC50 = 6.5 µM | nih.gov |

Antimicrobial and Anti-inflammatory Properties (of related structures)

Structural analogs of this compound have been explored for their potential as antimicrobial and anti-inflammatory agents. The aforementioned Ciminalum, or (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, was historically used as an antimicrobial drug against both Gram-positive and Gram-negative microorganisms. nih.gov Hybrid molecules incorporating this chloro-vinyl aldehyde fragment with a 4-thiazolidinone (B1220212) core have demonstrated that this moiety is key to their biological activity, including cytotoxic effects against tumor cells which can be related to antimicrobial mechanisms. nih.gov

In a separate line of research, a series of novel pyrazole (B372694) derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. nih.gov Although not direct derivatives of this compound, these related heterocyclic structures showed promising results. For instance, compound 3 in the study demonstrated high antibacterial activity against Escherichia coli, while compound 4 was highly active against Streptococcus epidermidis. nih.gov Additionally, compound 2 exhibited potent antifungal activity against Aspergillus niger, and compound 4 showed better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov These findings underscore the potential of designing novel therapeutic agents based on core structures that, like chloroacetamides, can be readily functionalized.

Cholesterol Absorption Inhibition (related Ezetimibe intermediates)

The synthesis of complex therapeutic agents often relies on versatile chemical intermediates. While this compound is not explicitly named as a direct precursor in major synthetic routes to the cholesterol absorption inhibitor Ezetimibe, its chemical class—activated carboxylic acid derivatives like acid chlorides and amides—is fundamental to the construction of such molecules. The synthesis of Ezetimibe and its analogs involves multiple steps where amide bond formation is crucial. nih.govnih.govmdpi.com

Ezetimibe functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine, localizing at the brush border and interfering with the Niemann-Pick C1-like 1 (NPC1L1) protein. researchgate.net This leads to a reduction in plasma cholesterol levels. researchgate.netgoogle.com

The synthesis of Ezetimibe analogs often involves the creation of a β-lactam ring, a core feature of the drug. nih.govnih.gov Patent literature describes processes where β-(substituted-amino)amides are formed as key intermediates, which are then cyclized to form the β-lactam structure. google.com The synthesis of these amide intermediates requires the activation of a carboxylic acid, a role that can be fulfilled by derivatives like acid chlorides or through the use of coupling agents. mdpi.com This highlights the importance of the amide-forming chemistry, represented by simple structures like this compound, in building the complex architecture of drugs like Ezetimibe that target cholesterol absorption. nih.govmdpi.com

Interactions with Biomolecules

The biological effects of this compound derivatives are dictated by their interactions with various biomolecules. These interactions range from specific binding events at the active sites of enzymes to more general interactions with proteins and nucleic acids, often mediated by non-covalent forces.

Binding to Active Sites on Target Enzymes

A key mechanism through which chloroacetamide derivatives exert their biological effects is by covalently binding to the active sites of target enzymes. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic attack by amino acid residues like cysteine.

As mentioned in the anticancer research section, molecular docking studies have explored the interaction between 2-chloroacetamide-thiazole derivatives and Glutathione S-transferase (GST). nih.gov These studies suggest that the chloroacetamide derivatives act as inhibitors of GST. The proposed mechanism involves the formation of a conjugate with glutathione (GSH), which then has a high binding affinity for the GST active site. nih.gov This inhibition of GST, an enzyme that plays a critical role in detoxification and drug resistance, is a potential pathway for the observed anticancer effects. nih.gov

Interactions with TRPV1, DNA, and BSA

Derivatives of this compound and related acetamides have been shown to interact with a variety of other important biomolecules, including ion channels, nucleic acids, and transport proteins.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and heat sensation. Research on acetamide (B32628) derivatives has shown that they can modulate TRPV1 activity. Studies on 4-hydroxy-3-methoxyphenyl acetamide derivatives revealed that modifications, such as halogenation, could shift the compound's function from a TRPV1 agonist (activator) to an antagonist (inhibitor). nih.govwipo.int This demonstrates that the acetamide scaffold can be fine-tuned to specifically interact with and modulate the function of ion channels like TRPV1. wipo.int

DNA: The chloroacetamide moiety can be used as a reactive handle to study DNA-protein interactions. Nucleotides and DNA probes have been synthesized bearing a reactive chloroacetamido group. google.com These modified DNA molecules can efficiently cross-link with proteins, such as the tumor suppressor p53, by reacting with cysteine residues. google.comnih.gov This cross-linking ability makes chloroacetamide-modified DNA a valuable tool for identifying and studying the proteins that interact with specific DNA sequences in the cell. google.com

Bovine Serum Albumin (BSA): BSA is a major transport protein in the blood and is often used as a model to study drug-protein interactions. Studies on the binding of various small molecules to BSA, including chloramphenicol (B1208) and flutamide, have shown that interactions are typically driven by hydrophobic forces and hydrogen bonds. nih.govnih.gov Fluorescence quenching experiments reveal that these ligands can bind within specific pockets of the protein, such as subdomain IIA, causing conformational changes in the BSA structure. nih.gov While not specific to this compound itself, this research indicates that its derivatives would likely bind to albumin in the bloodstream, which is a critical factor in the pharmacokinetics and distribution of a drug.

Table 2: Summary of Biomolecular Interactions This table is interactive. Users can sort data by clicking on the headers.

| Biomolecule | Type of Interaction | Research Application | Reference |

|---|---|---|---|

| Glutathione S-transferase (GST) | Covalent binding / Inhibition | Anticancer research | nih.gov |

| TRPV1 | Agonism / Antagonism | Pain research, Ion channel modulation | nih.govwipo.int |

| DNA | Covalent cross-linking | Study of DNA-protein interactions | google.comnih.gov |

| Bovine Serum Albumin (BSA) | Non-covalent binding (hydrophobic, H-bonds) | Drug transport and pharmacokinetics studies | nih.govnih.gov |

Hydrogen Bonding in Crystal Structures

The three-dimensional structure of molecules in the solid state, determined by X-ray crystallography, provides crucial insights into their potential intermolecular interactions, particularly hydrogen bonding. The amide group in this compound and its derivatives is a key player in forming these bonds, acting as a hydrogen bond acceptor via its carbonyl oxygen.

In related structures, such as N-(2-chlorophenylsulfonyl)-2,2-dimethylpropanamide, intermolecular N—H···O hydrogen bonds are a dominant feature. mdpi.com These interactions link molecules into specific arrangements, such as inversion-related dimers, forming characteristic ring motifs in the crystal lattice. mdpi.com The presence of a chlorine atom can also lead to the formation of N—H···Cl hydrogen bonds, which have been observed in the crystal structures of various chlorophenyl acetamide derivatives. rsc.orgrsc.org

Table 3: Common Hydrogen Bonds in Related Crystal Structures

| Donor | Acceptor | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| N-H (Amide) | O (Carbonyl) | Intermolecular Hydrogen Bond | Dimer formation, network stabilization | mdpi.comgoogle.com |

| N-H (Amide) | Cl (Aryl) | Intermolecular/Intramolecular Hydrogen Bond | Stabilizes conformation, network formation | rsc.orgrsc.orggoogle.com |

| N-H (Amine) | N (Pyrimidine) | Intramolecular Hydrogen Bond | Stabilizes folded molecular conformation | rsc.orgrsc.org |

| O-H (Water) | O (Carbonyl/Water) | Intermolecular Hydrogen Bond | Formation of hydrated crystal structures | rsc.org |

Environmental Fate and Ecotoxicological Considerations in Academic Research

Environmental Hazard Assessment

The environmental hazard assessment of 2-Chloro-N,N-dimethylpropanamide is primarily based on classifications derived from its chemical structure and limited available data. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as being harmful if swallowed and causing skin and eye irritation. nih.gov However, a comprehensive environmental hazard profile, particularly concerning its effects on aquatic and terrestrial ecosystems, is not well-documented in publicly available literature. Safety Data Sheets for the compound frequently state "no data available" for ecological information, underscoring the scarcity of empirical studies. nih.govechemi.com

In such instances where experimental data are sparse, regulatory bodies and researchers often turn to Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools. The US Environmental Protection Agency's (EPA) Ecological Structure-Activity Relationships (ECOSAR™) program, for example, is designed to estimate the aquatic toxicity of chemicals based on their structural class. epa.govepa.govchemsafetypro.comepa.gov These models predict potential acute and chronic toxicity to fish, aquatic invertebrates, and algae, providing a preliminary assessment of environmental risk in the absence of laboratory testing.

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement |

|---|---|

| Acute toxicity, oral | Harmful if swallowed |

| Skin corrosion/irritation | Causes skin irritation |

| Serious eye damage/eye irritation | Causes serious eye irritation |

Data sourced from PubChem. nih.gov

Degradation and Transformation in Environmental Systems

Hydrolytic and Thermal Degradation: Studies on similar chloroacetamides indicate a susceptibility to hydrolysis, particularly under neutral to alkaline conditions. For this compound, the chloroacetamide bond can be cleaved to form N,N-dimethylpropanamide and chloride ions. The compound also undergoes thermal decomposition at elevated temperatures, yielding byproducts such as dimethylamine (B145610) and chloroacetic acid.

Table 2: Degradation of this compound

| Degradation Process | Conditions | Half-life / Products |

|---|---|---|

| Hydrolytic Degradation | pH > 7 | The chloroacetamide bond is susceptible to hydrolysis, forming N,N-dimethylpropanamide and chloride ions. |

Biodegradation: While specific studies on the biodegradation of this compound are not readily available, the environmental fate of the broader class of chloroacetamide herbicides is influenced by microbial activity. Predictive models like the US EPA's EPI Suite™ (Estimation Programs Interface) include components such as BIOWIN™, which estimates the probability of aerobic and anaerobic biodegradation. epa.govchemistryforsustainability.orgepisuite.devbccampus.caregulations.gov For related chloroacetamide herbicides, anaerobic degradation by specific bacterial strains has been observed, leading to the formation of various metabolites. This suggests that similar pathways could be relevant for this compound.

Environmental Monitoring and Analysis Methodologies

The development of robust analytical methods is essential for detecting and quantifying the presence of chemical compounds in the environment.

Analysis in Environmental Samples

Currently, there is a lack of validated, specific analytical methods published for the routine monitoring of this compound in environmental matrices such as water and soil. However, the analytical approaches used for other chloroacetamide and chloroacetanilide herbicides provide a strong indication of suitable methodologies.

For the analysis of these related compounds in groundwater and surface water, methods involving solid-phase extraction (SPE) to isolate and concentrate the analytes from water samples are common. Following extraction, the determination is typically carried out using advanced chromatographic techniques. Specifically, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven effective for the qualitative and quantitative analysis of chloroacetamide herbicide degradates at trace levels. This technique offers high sensitivity and selectivity, allowing for the conclusive identification of analytes even in complex environmental samples.

Impact on Ecosystems and Organisms

Direct research on the ecotoxicological impact of this compound on specific organisms or ecosystem functions is not documented in the available scientific literature. In the absence of such studies, an assessment of potential impacts relies on data from structurally similar compounds, primarily other chloroacetamide herbicides.

Research on the broader class of chloroacetamide herbicides has indicated potential adverse effects on non-target aquatic organisms. These effects can include impacts on growth, reproduction, and the induction of oxidative stress. For instance, studies on other chloroacetamides have shown toxicity to various aquatic species, including algae, daphnids (water fleas), and fish. It is important to emphasize that these findings are for related compounds and not for this compound itself. Therefore, they serve as an indicator of potential environmental concern that would need to be verified through specific testing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylpropanamide |

| Dimethylamine |

| Chloroacetic acid |

| Chloroacetamide |

Analytical Methodologies for 2 Chloro N,n Dimethylpropanamide Research

Spectroscopic Characterization Techniques